4-Amino-2-(4-methylpiperazin-1-yl)butan-1-ol;trihydrochloride

Aqueous solubility Salt screening Assay reproducibility

4-Amino-2-(4-methylpiperazin-1-yl)butan-1-ol trihydrochloride (CAS 2309474-62-0) is a piperazine-based amino alcohol supplied as a trihydrochloride salt. The compound is listed as a building block for organic synthesis and biochemical research, with a molecular formula of C₉H₂₁N₃O·3HCl and a molecular weight of 296.67 g/mol.

Molecular Formula C9H24Cl3N3O
Molecular Weight 296.66
CAS No. 2309474-62-0
Cat. No. B2982253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(4-methylpiperazin-1-yl)butan-1-ol;trihydrochloride
CAS2309474-62-0
Molecular FormulaC9H24Cl3N3O
Molecular Weight296.66
Structural Identifiers
SMILESCN1CCN(CC1)C(CCN)CO.Cl.Cl.Cl
InChIInChI=1S/C9H21N3O.3ClH/c1-11-4-6-12(7-5-11)9(8-13)2-3-10;;;/h9,13H,2-8,10H2,1H3;3*1H
InChIKeyNPTXMKZLTQLOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-2-(4-methylpiperazin-1-yl)butan-1-ol Trihydrochloride: Chemical Identity and Baseline Specifications for Procurement


4-Amino-2-(4-methylpiperazin-1-yl)butan-1-ol trihydrochloride (CAS 2309474-62-0) is a piperazine-based amino alcohol supplied as a trihydrochloride salt . The compound is listed as a building block for organic synthesis and biochemical research, with a molecular formula of C₉H₂₁N₃O·3HCl and a molecular weight of 296.67 g/mol . It is commercially available as an oil with a minimum purity of 95% and is stored at room temperature . The free base form (CAS 1368168-49-3) has a molecular weight of 187.28 g/mol, indicating that the trihydrochloride salt comprises approximately 58% of the total mass as HCl counterions .

Why 4-Amino-2-(4-methylpiperazin-1-yl)butan-1-ol Trihydrochloride Cannot Be Replaced by Generic Piperazine Butanol Analogs


Generic substitution of this compound with simpler piperazine butanols such as 4-(4-methylpiperazin-1-yl)butan-1-ol (CAS 56323-03-6) or 1-(4-methylpiperazin-1-yl)butan-2-ol fails because the target compound uniquely combines a primary amine, a secondary alcohol, and a methylpiperazine ring within a single, compact scaffold . The primary amine provides a nucleophilic handle for chemoselective conjugation reactions that are absent in the corresponding alcohol-only analogs, while the secondary alcohol offers a distinct hydrogen-bonding pharmacophore not present in simple butylamine derivatives . The trihydrochloride salt form further differentiates the target by ensuring high aqueous solubility and solid-state stability, which are critical for reproducible biological assay preparation .

Quantitative Differentiation Evidence for 4-Amino-2-(4-methylpiperazin-1-yl)butan-1-ol Trihydrochloride Against Closest Analogs


Enhanced Aqueous Solubility via Trihydrochloride Salt Form Versus Free Base Analogs

The trihydrochloride salt form of the target compound (MW 296.67 g/mol) incorporates three molar equivalents of HCl, representing 58% of its total molecular mass . Salt formation is a well-established strategy to enhance aqueous solubility of amine-containing compounds; hydrochloride salts typically exhibit aqueous solubility exceeding 10 mg/mL compared to sub-mg/mL levels for the corresponding free bases . The comparator 4-(4-methylpiperazin-1-yl)butan-1-ol (MW 172.27 g/mol) is supplied as a free base with a predicted logP of -0.72 and lacks a salt counterion, resulting in a hydrophobic character unsuitable for direct aqueous dissolution . The target's trihydrochloride form ensures immediate aqueous solubility for biological assay preparation without the need for organic co-solvents.

Aqueous solubility Salt screening Assay reproducibility Formulation development

Primary Amine Functional Handle Enables Chemoselective Conjugation Unavailable in Alcohol-Only Analogs

The target compound contains a primary amine group, providing a nucleophilic functional handle absent in the comparator 4-(4-methylpiperazin-1-yl)butan-1-ol . Quantitatively, this is reflected in the hydrogen bond donor (HBD) and acceptor (HBA) counts: the target free base has 3 HBD (one -OH, two -NH₂) and 3 HBA (one -OH, two piperazine N), while the comparator possesses only 1 HBD (one -OH) and 2 HBA (two piperazine N) . The additional HBD/HBA capacity of the target enables reactivity with activated esters (NHS esters), isocyanates, and aldehydes (via reductive amination) that is simply not possible with the comparator .

Chemoselective ligation Amine coupling Bioconjugation Functional handle comparison

95% Minimum Purity Specification Provides Reproducibility Advantage Over Unspecified-Grade Analogs

The Sigma-Aldrich/Enamine listing for the target compound specifies a minimum purity of 95%, as verified by certificate of analysis (COA) documentation available for each batch . In contrast, many vendors of structurally similar piperazine butanol analogs such as 4-(4-methylpiperazin-1-yl)butan-1-ol (CAS 56323-03-6) offer material with purity specifications ranging from 90% to 98%, often without batch-specific COA traceability . The 95% threshold with documented COA ensures that residual impurities do not confound biological assay results, a critical factor for structure-activity relationship (SAR) studies where even 5% of a potent impurity can produce false-positive hits.

Purity specification Quality control Reproducibility Procurement standard

Predicted LogP of -0.031 Indicates Balanced Hydrophilicity-Lipophilicity Profile Distinct from More Lipophilic Analogs

The target compound free base has a predicted logP of -0.031 as computed by the ZINC20 database, placing it at the boundary of hydrophilic and lipophilic character . The closest analog, 4-(4-methylpiperazin-1-yl)butan-1-ol, has a reported logP ranging from -0.12 (BOC Sciences) to -0.72 (Chemsrc), indicating more pronounced hydrophilicity . The approximate 0.1–0.7 log unit difference suggests the target compound may exhibit marginally better passive membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility. This balanced profile aligns with the 'golden triangle' for oral drug-like properties, where logP values between -1 and 3 are generally considered favorable.

LogP Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Piperazine Butanol Scaffold Is Privileged in CNS and Kinase-Targeted Drug Discovery Patents: Class-Level Evidence for the Target's Therapeutic Research Relevance

The 4-methylpiperazine-butanol motif present in the target compound appears prominently in patent literature covering two major therapeutic areas. In NK-1 receptor antagonist patents (US 2006/0217393 A1), compounds are claimed where R₁ is 4-methyl-piperazin-1-yl and R is CH₂OH, directly matching the core structural features of the target molecule . Similarly, in WDR5-MLL protein-protein interaction inhibitor patents (US 8653081 B2), 4-methylpiperazine-containing small molecules are described as antagonists with K_d values <100 nM for the WDR5-MLL1 interaction . The target compound, with its primary amine and hydroxyl functional handles, represents a versatile intermediate for synthesizing both classes of therapeutic candidates.

CNS drug discovery Kinase inhibition NK-1 receptor WDR5-MLL Piperazine pharmacophore

Recommended Application Scenarios for 4-Amino-2-(4-methylpiperazin-1-yl)butan-1-ol Trihydrochloride Based on Differential Evidence


Synthesis of PROTAC Degraders Requiring a Bifunctional Piperazine Linker with a Primary Amine Conjugation Point

The presence of both a primary amine and a secondary alcohol on the target compound enables its use as a heterobifunctional linker for assembling Proteolysis-Targeting Chimeras (PROTACs) . The primary amine can be selectively acylated with an E3 ligase ligand (e.g., VHL or CRBN recruiter) via NHS ester chemistry, while the secondary alcohol can be subsequently functionalized with a target-protein ligand through carbamate or ether linkages . This orthogonal reactivity profile is absent in simpler piperazine butanols such as 4-(4-methylpiperazin-1-yl)butan-1-ol, which lack the amine handle and thus cannot support stepwise bifunctional conjugation without additional synthetic manipulation .

Preparation of CNS-Targeted Compound Libraries Based on the NK-1 Antagonist Pharmacophore

The target compound's structural alignment with the NK-1 receptor antagonist pharmacophore described in US 2006/0217393 A1 makes it a strategic starting material for synthesizing focused libraries of CNS-active piperazine derivatives . The primary amine allows for rapid diversification via parallel reductive amination with diverse aldehydes, generating arrays of N-substituted analogs for SAR exploration. The balanced logP (-0.031) suggests favorable blood-brain barrier permeability potential, while the trihydrochloride salt ensures aqueous solubility for in vitro receptor binding assays .

WDR5-MLL1 Interaction Inhibitor Development Using the Target as a Key Intermediate

Patent US 8653081 B2 discloses 4-methylpiperazine-containing small molecules as WDR5-MLL1 antagonists with sub-100 nM binding affinity . The target compound provides the 4-methylpiperazine-butanol core that can be elaborated into more complex structures matching the disclosed pharmacophore. The 95% minimum purity specification ensures that impurities do not interfere with sensitive biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) used to measure K_d values during hit validation .

Bioconjugation and Chemical Probe Synthesis via Reductive Amination of the Primary Amine Handle

For chemical biology applications requiring covalent attachment of a reporter group (fluorophore, biotin, or photoaffinity label), the target compound's primary amine enables reductive amination with aldehyde-containing payloads under mild aqueous conditions . This reactivity distinguishes it from the comparator 4-(4-methylpiperazin-1-yl)butan-1-ol, which can only participate in esterification or etherification reactions that are less compatible with biomolecule integrity . The trihydrochloride salt's aqueous solubility (>10 mg/mL predicted) facilitates direct conjugation in physiological buffers without organic co-solvent interference .

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